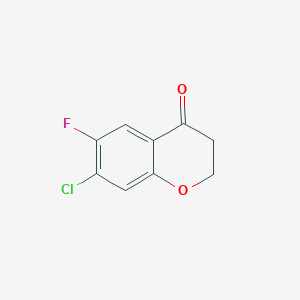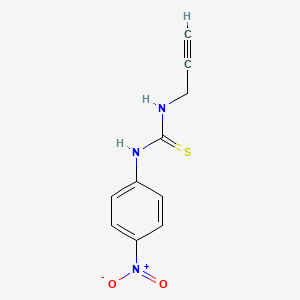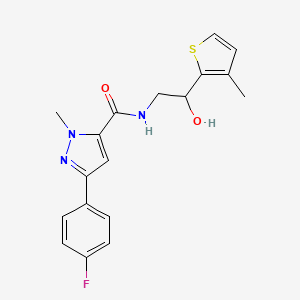![molecular formula C24H17ClFN3O3S B2568583 N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894554-22-4](/img/structure/B2568583.png)
N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a spiro[indoline-3,2’-thiazolidin] core, which is a type of heterocyclic compound. Heterocycles are often found in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the spiro[indoline-3,2’-thiazolidin] core would likely contribute to the rigidity of the molecule, which can have implications for its chemical properties and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., the acetamide group) and nonpolar (e.g., the phenyl groups) regions could give it unique solubility properties .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
- A study highlighted the synthesis of novel derivatives similar to the given compound, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings indicate the compound's potential use in developing new antibacterial agents (Borad et al., 2015).
- Another research effort focused on synthesizing thiazolidinone and acetidinone derivatives, showing significant antimicrobial activity, suggesting the chemical structure's potential in fighting microbial infections (Mistry et al., 2009).
Anti-inflammatory and Anticonvulsant Properties
- Research into derivatives of the compound has identified significant anti-inflammatory activity, surpassing that of commercial drugs in certain assays, hinting at its potential in treating inflammatory diseases (Ma et al., 2011).
- A study on indoline derivatives, including structures closely related to the specified compound, revealed promising anticonvulsant effects, offering insights into developing new treatments for epilepsy (Nath et al., 2021).
Anticancer Activity
- Several compounds based on the thiazolidine-2,4-dione moiety, resembling the structure of interest, were synthesized and showed potential antitumor activity against various cancer cell lines, indicating the compound's relevance in oncology research (Yurttaş et al., 2015).
Antiplasmodial Properties
- A series of novel N-substituted acetamides, similar in structure to the compound , demonstrated potential in vitro antiplasmodial properties, suggesting its utility in developing treatments for malaria (Mphahlele et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O3S/c25-15-5-9-17(10-6-15)27-21(30)13-28-20-4-2-1-3-19(20)24(23(28)32)29(22(31)14-33-24)18-11-7-16(26)8-12-18/h1-12H,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZTQGKGHCLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)
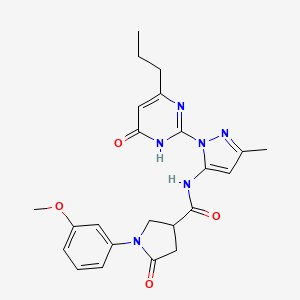
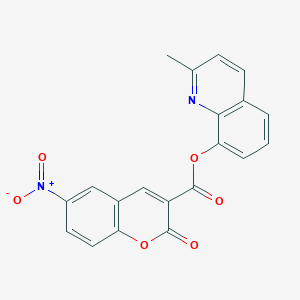
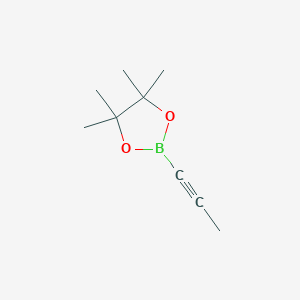
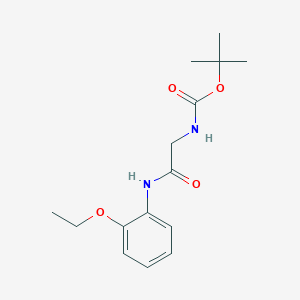
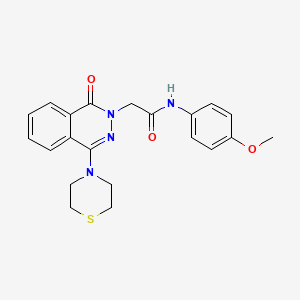
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)
![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)
